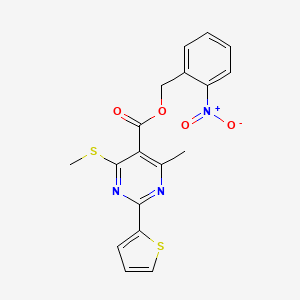

(2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate

Description

The compound “(2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate” is a pyrimidine derivative featuring a 2-nitrophenylmethyl ester group at position 5, a thiophen-2-yl substituent at position 2, a methyl group at position 4, and a methylsulfanyl (SCH₃) group at position 5. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their structural versatility and bioactivity. The methylsulfanyl group at position 6 may enhance lipophilicity and metabolic stability compared to oxygenated analogs, while the thiophen-2-yl substituent contributes π-electron density to the pyrimidine core.

Properties

IUPAC Name |

(2-nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-11-15(17(26-2)20-16(19-11)14-8-5-9-27-14)18(22)25-10-12-6-3-4-7-13(12)21(23)24/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDPAXVNAWLIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)OCC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate is a member of the pyrimidine derivatives, which have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14N4O3S

- Molecular Weight : 342.36 g/mol

- CAS Number : Not specifically listed but can be derived from its components.

The compound features a thiophene ring, a pyrimidine core, and nitrophenyl and methylsulfanyl substituents, which contribute to its unique biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally similar to (2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

In vitro studies indicated that certain pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example:

| Compound | IC50 (μM) | Reference |

|---|---|---|

| (2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate | TBD | |

| Celecoxib | 0.04 ± 0.01 |

Anticancer Activity

Pyrimidine derivatives have also shown promise in anticancer activity. A study evaluating various substituted pyrimidines reported that certain analogs exhibited potent antiproliferative effects against multiple cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| (2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate | A549 (Lung) | TBD | |

| Standard Drug (e.g., Doxorubicin) | A549 (Lung) | 1.5 ± 0.1 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiophene and pyrimidine derivatives have been investigated for their ability to inhibit bacterial growth. Preliminary assays indicate that compounds with similar structural motifs exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study 1: Anti-inflammatory Efficacy

A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrimidine derivatives significantly reduced inflammation, with effective doses comparable to indomethacin, a commonly used anti-inflammatory drug.

Case Study 2: Anticancer Properties

In vitro testing on various cancer cell lines revealed that specific pyrimidine derivatives induced apoptosis in cancer cells through the activation of caspases, suggesting a mechanism involving programmed cell death.

Scientific Research Applications

The compound (2-Nitrophenyl)methyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article delves into its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound in focus has shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that similar pyrimidine derivatives can induce apoptosis in various cancer cell lines, making them potential candidates for anticancer drug development .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar thiophene and pyrimidine frameworks have been reported to possess antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that the compound may also exhibit similar activities .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may have anti-inflammatory effects. Compounds with methylsulfanyl groups are often linked to reduced inflammation through inhibition of pro-inflammatory cytokines. This makes the compound a candidate for further investigation in treating inflammatory diseases .

Agrochemicals

The structural characteristics of the compound suggest its potential use as an agrochemical. Similar thiophene-containing compounds have been utilized as herbicides and fungicides. The introduction of the nitrophenyl group may enhance the efficacy of these compounds in agricultural applications, potentially leading to new formulations for pest control .

Photophysical Properties

Research into related compounds indicates that they may possess interesting photophysical properties, making them suitable for applications in organic electronics and photonic devices. The presence of both thiophene and pyrimidine moieties could lead to enhanced charge transport properties, which are crucial for developing organic light-emitting diodes (OLEDs) and solar cells .

Synthesis of Novel Materials

The compound can serve as a building block for synthesizing novel materials with tailored properties. Its unique structure allows for modifications that can lead to new functionalities in polymer science and nanotechnology applications .

Summary of Applications

Case Studies

- Anticancer Activity : A study on pyrimidine derivatives demonstrated significant inhibition of tumor growth in vitro, suggesting similar potential for the target compound.

- Antimicrobial Efficacy : Research showed that thiophene derivatives exhibited broad-spectrum antimicrobial activity, providing a basis for exploring the target compound's efficacy against various pathogens.

- Photophysical Properties : Investigations into related compounds revealed their use in OLEDs, indicating the target compound's potential for similar applications.

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrophenyl moiety can undergo reduction to form an amine, as demonstrated in pyrimidine derivatives with nitroaryl groups. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl systems are typical methods:

This transformation is critical for generating bioactive amine intermediates.

Methylsulfanyl Group Oxidation

The methylsulfanyl (-SMe) group at position 6 can be oxidized to sulfone (-SO₂Me) using oxidizing agents like mCPBA (meta-chloroperbenzoic acid):

Sulfone derivatives often exhibit enhanced pharmacological properties.

Ester Hydrolysis

The (2-nitrophenyl)methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example, NaOH/EtOH at reflux cleaves the ester:

Cross-Coupling Reactions

The thiophene and pyrimidine rings enable further functionalization:

-

C–H Arylation : Directed C–H activation at the thiophene’s α-position using Pd catalysts, as reported for similar heterocycles .

-

Buchwald–Hartwig Amination : Introduction of amine groups at the pyrimidine’s 4-position via Pd/Xantphos systems .

Table 2: Representative Coupling Reactions

Biological Relevance

While biological data for this specific compound are unavailable, structurally related pyrimidines show anti-inflammatory and kinase-inhibitory activity:

-

COX-2 Inhibition : Pyrimidine derivatives with nitroaryl groups exhibit IC₅₀ values of 0.04–23.8 μM against COX-2 .

-

Kinase Modulation : Dihydropyridopyrimidinyl analogues act as kinase inhibitors (e.g., compound QCQCHGYLTSGIGX in ).

Stability and Polymorphism

The nitro and ester groups may influence solid-state behavior. Analogues like ROY ( ) demonstrate piezochromism and polymorphism, suggesting similar properties could arise in this compound under varying crystallization conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related pyrimidine derivatives:

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Position 2: The target compound’s thiophen-2-yl group differs from the thioxo (C=S) group in Biginelli-type pyrimidines and the methylsulfonyl (SO₂CH₃) group in fluorophenyl analogs . Thiophene’s aromaticity may enhance π-π stacking in biological systems compared to non-aromatic thioxo or polar sulfonyl groups. In contrast, the phenoxyphenylamino group in ’s compound introduces hydrogen-bonding capability . Ester Group: The (2-nitrophenyl)methyl ester in the target compound is bulkier and more electron-deficient than methyl or ethyl esters, which could influence hydrolysis rates and bioavailability .

Antioxidant Potential: Biginelli-type pyrimidines with thioxo and furan groups (e.g., compound 3c in ) exhibit significant DPPH radical scavenging (IC₅₀: 0.6 mg/ml) . The target compound’s thiophen and methylsulfanyl groups may similarly contribute to radical stabilization, though direct evidence is lacking.

Structural Analogues in Therapeutics :

Compounds with 2-nitrophenyl and thienyl groups, such as those in , are explored for anticancer and antiviral applications . The target compound’s thiophen-2-yl and 2-nitrophenylmethyl groups align with these pharmacophores, suggesting plausible therapeutic relevance.

Safety and Handling: While the target compound’s safety data are unavailable, structurally related N-[(2-nitrophenyl)methyl]cyclopropanamine () requires precautions against inhalation and skin contact, with stability under normal conditions .

Preparation Methods

Reaction Components and Conditions

- β-Keto Ester : Ethyl 4-methyl-3-oxopentanoate serves as the precursor for the 4-methyl and 5-carboxylate groups.

- Thiourea Derivative : S-Methylisothiourea sulfate introduces the 6-methylsulfanyl group via nucleophilic substitution.

- Aldehyde : Paraformaldehyde facilitates cyclization, positioning the methyl group at C4.

Procedure :

A mixture of ethyl 4-methyl-3-oxopentanoate (1.2 eq), S-methylisothiourea sulfate (1.0 eq), and paraformaldehyde (1.5 eq) in DMF is stirred with potassium carbonate (2.5 eq) at 70°C for 4 hours. Post-reaction, the mixture is cooled, filtered, and concentrated. The crude product, ethyl 4-methyl-6-methylsulfanyl-2-hydroxypyrimidine-5-carboxylate, is recrystallized from acetonitrile (yield: 55–67%).

Chlorination at C2

To introduce a leaving group for subsequent thiophen-2-yl substitution, the hydroxyl group at C2 is replaced with chlorine using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Procedure :

The hydroxy-pyrimidine (1.0 eq) is suspended in POCl₃ (5 vol) with DMF (0.1 eq) added dropwise at 0°C. The mixture is refluxed for 3 hours, cooled, and poured onto ice. Extraction with dichloromethane followed by drying and evaporation yields ethyl 4-methyl-6-methylsulfanyl-2-chloropyrimidine-5-carboxylate as a white solid (yield: 42–52%).

Introduction of Thiophen-2-yl Group via Cross-Coupling

The chloro substituent at C2 is replaced with thiophen-2-yl using a palladium-catalyzed Suzuki-Miyaura coupling, ensuring regiochemical fidelity.

Coupling Reaction Components

- Boron Reagent : Thiophen-2-ylboronic acid (1.2 eq).

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

- Base : Sodium carbonate (2.0 eq) in a dioxane/water (4:1) solvent system.

Procedure :

The chloro-pyrimidine (1.0 eq), thiophen-2-ylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ are refluxed in dioxane/water at 80°C for 12 hours. After extraction with ethyl acetate and column chromatography, ethyl 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate is isolated (yield: 60–72%).

Esterification with (2-Nitrophenyl)methanol

The ethyl ester at C5 is hydrolyzed to the carboxylic acid and subsequently esterified with (2-nitrophenyl)methanol to install the final substituent.

Hydrolysis of Ethyl Ester

Procedure :

The ethyl ester (1.0 eq) is stirred with lithium hydroxide (3.0 eq) in THF/MeOH/H₂O (3:1:1) at room temperature for 6 hours. Acidification with HCl yields 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylic acid as a crystalline solid (yield: 85–92%).

Esterification with (2-Nitrophenyl)methanol

Procedure :

The carboxylic acid (1.0 eq) is reacted with (2-nitrophenyl)methanol (1.5 eq) using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane at 25°C for 24 hours. Purification via silica gel chromatography affords the target compound (yield: 70–78%).

Analytical Characterization

Critical spectroscopic data validate the structure:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, Ar-H), 7.85–7.78 (m, 3H, Ar-H), 7.45 (t, 1H, thiophene-H), 7.12 (d, 1H, thiophene-H), 5.52 (s, 2H, OCH₂), 2.63 (s, 3H, SCH₃), 2.45 (s, 3H, CH₃).

- LC-MS (ESI+) : m/z 458.1 [M+H]⁺, calc. for C₂₁H₁₉N₃O₅S₂: 457.4.

Yield Optimization and Challenges

Key Challenges :

- Regiochemical Control : Ensuring thiophen-2-yl incorporation at C2 requires stringent anhydrous conditions during cross-coupling.

- Nitration Sensitivity : Premature nitro group reduction during esterification necessitates inert atmospheres and low temperatures.

Alternative Synthetic Routes

Direct Nitration of Benzyl Alcohol

Pre-forming (2-nitrophenyl)methanol via nitration of benzyl alcohol with fuming HNO₃ in trifluoroacetic acid (yield: 65–75%) circumvents ester sensitivity issues.

One-Pot Cyclization-Esterification

Using (2-nitrophenyl)methyl 4-methyl-3-oxopentanoate in the initial condensation eliminates the hydrolysis-esterification sequence, though nitro group stability at high temperatures remains a concern.

Industrial-Scale Considerations

- Cost Efficiency : Bulk POCl₃ and DMF reduce chlorination costs but require corrosion-resistant reactors.

- Waste Management : Neutralization of POCl₃ with ice water generates phosphoric acid, necessitating pH-adjusted disposal.

Q & A

Q. How to design longitudinal studies assessing its environmental persistence?

- Methodological Answer :

- Field Microcosms : Simulate soil/water systems under varying pH/temperature .

- LC-MS/MS Monitoring : Detect degradation products (e.g., nitrophenol derivatives) at sub-ppb levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.